molecular formula C22H20N2O4S B2933047 N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1206990-35-3

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2933047
CAS No.: 1206990-35-3
M. Wt: 408.47
InChI Key: QLYGTMNOMGBGJC-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally complex molecule featuring a dihydrobenzo[b][1,4]dioxine core linked to a thiophen-2-ylmethylaminoethylphenyl group via a carboxamide bridge.

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c25-21(23-13-17-4-3-11-29-17)12-15-7-9-16(10-8-15)24-22(26)20-14-27-18-5-1-2-6-19(18)28-20/h1-11,20H,12-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYGTMNOMGBGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dihydrobenzo[b][1,4]dioxine Core : This bicyclic structure is known for its potential biological activity.
  • Thiophen-2-ylmethyl Group : This moiety may enhance the compound's interaction with biological targets.
  • Amide Linkage : The presence of an amide group contributes to the compound's stability and solubility.

Molecular Formula

The molecular formula of the compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 342.41 g/mol.

Biological Activity

Research indicates that compounds containing thiophene and dioxine structures often exhibit diverse pharmacological effects. The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Studies have shown that derivatives of thiophene and dioxine possess antimicrobial properties. The presence of the thiophene ring in this compound suggests potential efficacy against various microbial strains, although specific data on this compound's activity remains limited.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on monoamine oxidase (MAO), which is relevant in the context of neurodegenerative diseases such as Parkinson's disease .

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity. The unique combination of functional groups in this compound could enhance its ability to target cancer cells selectively.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dihydrobenzo[b][1,4]dioxine Core : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Thiophenylmethyl Group : This step often involves nucleophilic substitution or coupling reactions.
  • Amidation Reaction : The final step involves forming the amide bond with appropriate coupling agents.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Compound Biological Activity IC50 Value
Compound AMAO-B Inhibition0.009 µM
Compound BAntimicrobialNot specified
Compound CAnticancerNot specified

These findings indicate that structural modifications can significantly influence biological activity and potency.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name / ID Core Structure Key Substituents Functional Groups Evidence Source
Target Compound Dihydrobenzo[b][1,4]dioxine Thiophen-2-ylmethylaminoethylphenyl Carboxamide, ketone N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Benzo[b]thiophene 4-Hydroxyphenyl, ethoxycarbonyl Ester, ketone, amine
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Thiazolidinone Trifluoromethylphenyl, indole Carboxamide, chloro
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole 3-Methoxybenzyl, furan Carboxamide, ketone

Key Observations :

  • Substituents : The thiophen-2-ylmethyl group in the target compound may improve π-π stacking interactions compared to phenyl or trifluoromethylphenyl groups in analogs () .
  • Functional Groups : The carboxamide bridge in the target compound contrasts with ester groups (), likely increasing hydrophilicity and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Property Target Compound Ethyl Ester Analog (6o) Thiazolidinone Analog ()
Molecular Weight ~425 g/mol (estimated) 390.14 g/mol ~450 g/mol (estimated)
LogP (Lipophilicity) Moderate (amide vs. ester) Higher (ester group) High (CF3 group)
Solubility Moderate (amide polarity) Low (ester hydrophobicity) Low (chloro/CF3 substituents)

Key Observations :

  • The target compound’s carboxamide group may enhance aqueous solubility compared to ester-containing analogs () .
  • The trifluoromethyl group in ’s compound increases lipophilicity, whereas the thiophene in the target compound balances hydrophobicity and aromaticity .

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